molecular formula C16H14N4O2 B2459472 1-(2-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326843-99-5

1-(2-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B2459472
CAS RN: 1326843-99-5
M. Wt: 294.314
InChI Key: NDODAKWFUAIJPT-UHFFFAOYSA-N
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Description

1-(2-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound that belongs to the class of triazole derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research. The compound is synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid varies depending on its application. In the case of its antitumor activity, the compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In the case of its antifungal and antibacterial activities, the compound disrupts the cell membrane of the microorganisms, leading to their death. In the case of its potential use in the treatment of Alzheimer's disease, the compound inhibits acetylcholinesterase activity, leading to increased levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and microorganisms, as well as to inhibit acetylcholinesterase activity. Additionally, the compound has been shown to have potential effects on glucose metabolism and insulin sensitivity, making it a potential candidate for the development of new drugs for the treatment of diabetes and other metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its versatility. The compound has been shown to exhibit a variety of activities, making it useful for a wide range of applications. Additionally, the compound is relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.

Future Directions

There are numerous potential future directions for the use of 1-(2-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid in scientific research. One potential direction is the development of new drugs for the treatment of cancer, Alzheimer's disease, and other diseases. Additionally, the compound may have potential applications in the development of new antibiotics and antifungal agents. Further research is also needed to fully understand the mechanism of action of the compound and its potential effects on glucose metabolism and insulin sensitivity.

Synthesis Methods

The synthesis of 1-(2-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved using a variety of methods. One of the most common methods involves the reaction of 2-ethylphenylhydrazine with ethyl 4-chloroacetoacetate in the presence of sodium ethoxide to yield ethyl 2-ethylphenylhydrazinecarboxylate. The resulting product is then reacted with 4-cyanopyridine in the presence of a base to yield this compound.

Scientific Research Applications

1-(2-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has numerous potential applications in scientific research. The compound has been shown to exhibit antitumor, antifungal, and antibacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity. Additionally, the compound has been studied for its potential use in the development of new drugs for the treatment of diabetes and other metabolic disorders.

properties

IUPAC Name

1-(2-ethylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-2-11-5-3-4-6-13(11)20-15(12-7-9-17-10-8-12)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDODAKWFUAIJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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